N-[4-Bromo-3-(trifluoromethyl)phenyl]-3,4-dichlorobenzamide
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Overview
Description
N-[4-Bromo-3-(trifluoromethyl)phenyl]-3,4-dichlorobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzamide core. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Bromo-3-(trifluoromethyl)phenyl]-3,4-dichlorobenzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the efficiency of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
N-[4-Bromo-3-(trifluoromethyl)phenyl]-3,4-dichlorobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Toluene, ethanol, dimethyl sulfoxide (DMSO).
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-[4-Bromo-3-(trifluoromethyl)phenyl]-3,4-dichlorobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-Bromo-3-(trifluoromethyl)phenyl]-3,4-dichlorobenzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, affecting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide
- 4-Bromo-3-(trifluoromethyl)aniline
- 3-Bromo-1,1,1-trifluoropropan-2-ol
Uniqueness
N-[4-Bromo-3-(trifluoromethyl)phenyl]-3,4-dichlorobenzamide is unique due to the combination of bromine, chlorine, and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications. The presence of multiple halogens also enhances its reactivity and potential for forming diverse derivatives.
Properties
CAS No. |
56661-25-7 |
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Molecular Formula |
C14H7BrCl2F3NO |
Molecular Weight |
413.0 g/mol |
IUPAC Name |
N-[4-bromo-3-(trifluoromethyl)phenyl]-3,4-dichlorobenzamide |
InChI |
InChI=1S/C14H7BrCl2F3NO/c15-10-3-2-8(6-9(10)14(18,19)20)21-13(22)7-1-4-11(16)12(17)5-7/h1-6H,(H,21,22) |
InChI Key |
DIWGNIHGTZUELS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)Br)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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